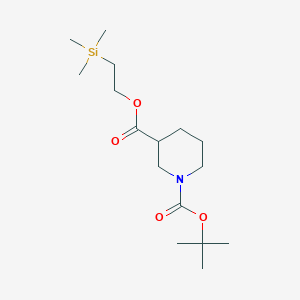
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trimethylsilyl group, and two carboxylate groups attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl group. This is followed by the addition of trimethylsilyl ethyl bromide to introduce the trimethylsilyl group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its molecular targets may include enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate: This compound has a methyl group instead of a trimethylsilyl group, leading to different chemical properties and reactivity.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has an oxo group and an ethyl group, which also result in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C16H31NO4Si |
|---|---|
Poids moléculaire |
329.51 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-(2-trimethylsilylethyl) piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-16(2,3)21-15(19)17-9-7-8-13(12-17)14(18)20-10-11-22(4,5)6/h13H,7-12H2,1-6H3 |
Clé InChI |
IMWDJMHBDNODBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


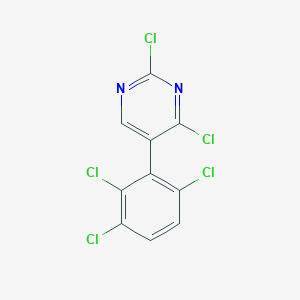
![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
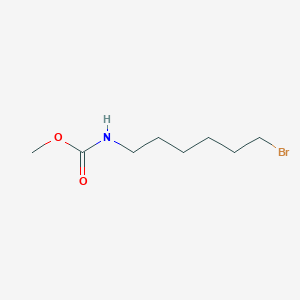
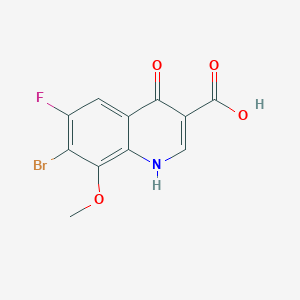
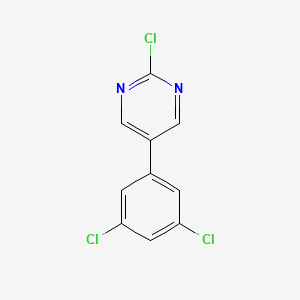

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
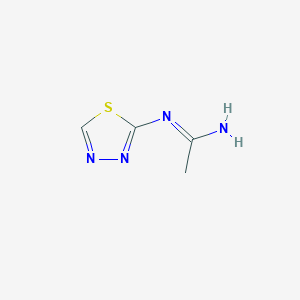
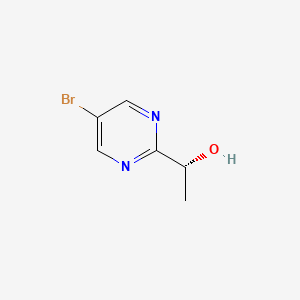
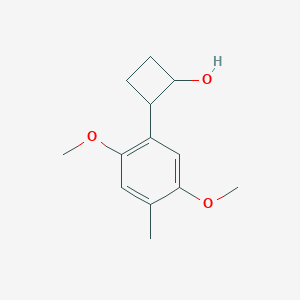
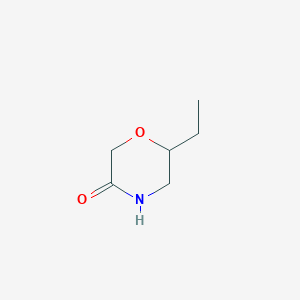
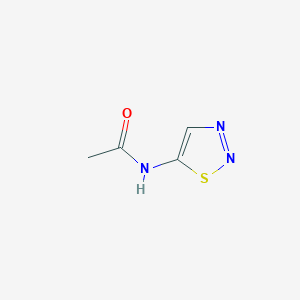
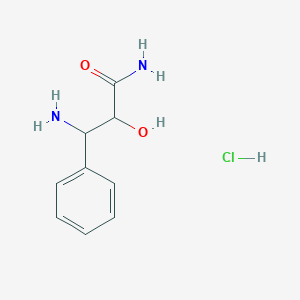
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
